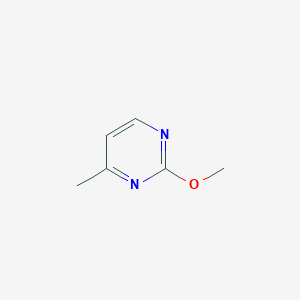

2-Methoxy-4-methylpyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine, a heterocyclic aromatic organic compound, is a cornerstone of contemporary chemical and biological science. As a fundamental component of nucleic acids—specifically in the bases cytosine, thymine, and uracil—the pyrimidine scaffold is integral to the structure of DNA and RNA and the essential life processes they govern. chemsrc.comchemsrc.com This inherent biological significance has made pyrimidine and its derivatives a subject of intense research, leading to the discovery of a vast array of therapeutic agents and other functional molecules. vulcanchem.com The pyrimidine ring's unique physicochemical properties have made it a popular scaffold for targeting diverse biological pathways. vulcanchem.com

In medicinal chemistry, pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. chemsrc.comchemsrc.comaccelachem.com Well-known drugs such as the antibacterial trimethoprim (B1683648) and the anti-HIV agent rilpivirine (B1684574) feature the pyrimidine core, highlighting its importance in drug design. chemsrc.com Beyond medicine, pyrimidine derivatives are crucial in agrochemical research, where they are utilized as effective herbicides, fungicides, and pesticides, contributing significantly to crop protection and agricultural productivity. chemsrc.comaccelachem.com The versatility and established biological importance of the pyrimidine nucleus ensure its continued prominence as a privileged structure in modern chemical research. chemsrc.com

General Overview of 2-Methoxy-4-methylpyrimidine within Pyrimidine Chemistry

Within the extensive family of pyrimidine derivatives, this compound (CAS No. 14001-60-6) emerges as a significant and versatile chemical intermediate. Structurally, it is a pyrimidine ring substituted with a methoxy (B1213986) group (-OCH₃) at the second position and a methyl group (-CH₃) at the fourth position. These substitutions are not merely decorative; they critically influence the compound's reactivity and utility. The electron-donating methoxy group and the methyl group modulate the electronic properties of the pyrimidine ring, guiding its participation in various chemical transformations.

Primarily valued as a building block in organic synthesis, this compound serves as a precursor for constructing more complex molecules with desired biological activities. google.comgoogle.com Its applications are notable in the synthesis of compounds for both the pharmaceutical and agrochemical sectors. google.com Research has demonstrated its role as a key intermediate in the development of potential therapeutics, such as orexin (B13118510) receptor antagonists, and in the creation of novel sulfonamides with fungicidal properties. google.comgoogle.com The compound's ability to be readily incorporated into larger molecular frameworks underscores its importance in the synthetic chemist's toolkit for creating functional pyrimidine-based molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-3-4-7-6(8-5)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKZAIGAEMFLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407952 | |

| Record name | 2-methoxy-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14001-60-6 | |

| Record name | 2-methoxy-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxy 4 Methylpyrimidine and Analogues

Direct Synthesis Strategies for 2-Methoxy-4-methylpyrimidine

The most direct and common strategy for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically a halogenated pyrimidine (B1678525). The starting material of choice is often 2-chloro-4-methylpyrimidine (B15830), which is commercially available. nordmann.globalnbinno.comchemicalbook.com The reaction proceeds by treating the chloropyrimidine with a methoxide (B1231860) source, such as sodium methoxide (NaOMe).

A representative procedure involves the reaction of 2-chloro-4-methylpyrimidine with a solution of sodium methoxide in methanol (B129727). rsc.org The mixture is typically heated under reflux to ensure the completion of the reaction. The methoxide ion acts as the nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyrimidine ring, which bears the chloro-leaving group. The choice of solvent is crucial, with methanol not only serving as the solvent but also as the source for the methoxide in the presence of a strong base like sodium. Alternatively, dimethylformamide (DMF) can be used as a solvent. rsc.org

Table 1: Reaction Parameters for the Synthesis of this compound

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

| 2-Chloro-4-methylpyrimidine | Sodium methoxide | Methanol | Reflux | ~90% | rsc.org |

| 2-Chloro-4-methylpyrimidine | Sodium methoxide | DMF | 100°C | - | rsc.org |

Synthesis of Closely Related Methoxy-Methylated Pyrimidine Derivatives

The synthetic principles applied to this compound can be extended to a variety of its analogues. The following sections detail the preparation of these derivatives from different classes of precursors.

Preparation from Pyrimidine-2-thiones

Pyrimidine-2-thiones serve as versatile starting materials for the synthesis of 2-methoxypyrimidines. The synthesis involves a two-step process: S-alkylation followed by nucleophilic substitution. First, the pyrimidine-2-thione is treated with an alkylating agent, such as methyl iodide, to form the corresponding 2-(methylthio)pyrimidine. This intermediate is then subjected to reaction with sodium methoxide, where the methoxy (B1213986) group displaces the methylthio group to yield the desired 2-methoxypyrimidine. This method is advantageous as it allows for the introduction of various alkoxy groups by selecting the appropriate alkoxide in the second step.

Routes involving 2-Amino-4-methoxy-6-methylpyrimidine (B1269087) Precursors

2-Amino-4-methoxy-6-methylpyrimidine can be converted into its 2-chloro analogue, which subsequently serves as a precursor for 2-methoxy-4-methyl-6-methoxypyrimidine (2,4-dimethoxy-6-methylpyrimidine). The first step is a Sandmeyer-type reaction, where the amino group is transformed into a chloro group. A solution of 2-amino-4-methyl-6-methoxypyrimidine in concentrated hydrochloric acid is treated with sodium nitrite (B80452) at low temperatures (e.g., 0°C). google.com The resulting diazonium salt is unstable and decomposes to yield 2-chloro-4-methyl-6-methoxypyrimidine. google.com This chlorinated intermediate can then undergo nucleophilic substitution with sodium methoxide, as described in section 2.1, to afford 2,4-dimethoxy-6-methylpyrimidine.

Table 2: Synthesis of 2-Chloro-4-methyl-6-methoxypyrimidine

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

| 2-Amino-4-methyl-6-methoxypyrimidine | 1. NaNO₂, conc. HCl 2. NaOH | Water | 0°C to RT | ~27% | google.com |

Derivatization from Halogenated Pyrimidines

The nucleophilic aromatic substitution of halogenated pyrimidines is a widely applicable method for the synthesis of methoxy-methylated pyrimidine derivatives. The reactivity of the halogen at different positions on the pyrimidine ring can be exploited for selective synthesis. Generally, chloro groups at the 2-, 4-, and 6-positions are susceptible to nucleophilic attack. For instance, 2,4-dichloro-6-methylpyrimidine (B20014) can be selectively methoxylated. The reaction with one equivalent of sodium methoxide at lower temperatures would likely lead to the substitution of the more reactive 4-chloro group, while using an excess of sodium methoxide at higher temperatures would result in the substitution of both chloro groups to yield 2,4-dimethoxy-6-methylpyrimidine. This stepwise approach allows for the synthesis of differentially substituted pyrimidines.

Mechanistic Considerations in this compound Synthesis

The synthesis of this compound from 2-chloro-4-methylpyrimidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. pearson.comvaia.com This mechanism is characteristic of electron-deficient aromatic and heteroaromatic systems.

The key steps of the SNAr mechanism are:

Nucleophilic Attack: The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the carbon atom at the 2-position of the pyrimidine ring, which is bonded to the chlorine atom. This attack is facilitated by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, which makes the carbon atom electrophilic. pearson.com

Formation of a Meisenheimer Complex: The addition of the nucleophile leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. pearson.com The negative charge is delocalized over the pyrimidine ring and, importantly, onto the electronegative nitrogen atoms. This delocalization stabilizes the intermediate, making its formation feasible. pearson.comvaia.com

Elimination of the Leaving Group: In the final step, the aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group. This results in the formation of the final product, this compound.

The rate of the reaction is influenced by the nature of the leaving group (halogens are effective), the nucleophilicity of the attacking species, and the electronic properties of the pyrimidine ring. The presence of electron-withdrawing groups on the ring generally accelerates the reaction by further stabilizing the Meisenheimer intermediate.

Scalability and Process Optimization in Pyrimidine Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of pyrimidine derivatives like this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. organic-chemistry.orgdntb.gov.ua

Solvent and Reagent Selection: For large-scale synthesis, the use of hazardous solvents like DMF is often minimized or replaced with greener alternatives. rsc.org Methanol, when used as both a solvent and a source for the methoxide reagent (with sodium), can be an efficient choice. rsc.org The use of equimolar or slightly excess reagents is optimized to maximize yield and minimize waste. dntb.gov.ua Solvent-free or low-solvent conditions are increasingly being explored to develop more sustainable processes. organic-chemistry.orgdntb.gov.ua

Process Parameters: Temperature, reaction time, and mixing are critical parameters that need to be tightly controlled in large-scale reactors to ensure consistent product quality and yield. nano-ntp.com Optimization studies are often conducted to find the ideal balance between reaction rate and selectivity, minimizing the formation of by-products. For instance, in the methoxylation of chloropyrimidines, controlling the temperature can prevent side reactions or decomposition. rsc.org

Continuous Flow Technology: Modern approaches to chemical manufacturing, such as continuous flow chemistry, offer significant advantages for the synthesis of pyrimidines. nbinno.com Continuous flow reactors allow for better control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially for exothermic reactions. This technology can lead to higher yields, reduced reaction times, and more consistent product quality, making it an attractive option for the industrial production of this compound and its analogues.

Downstream Processing: The purification of the final product is a crucial step in large-scale synthesis. Methods like crystallization are preferred over chromatographic techniques, which are often not feasible for large quantities. The development of a robust crystallization process is key to obtaining a high-purity product efficiently.

Reactivity and Advanced Chemical Transformations of 2 Methoxy 4 Methylpyrimidine

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring

The pyrimidine ring in 2-methoxy-4-methylpyrimidine exhibits a nuanced reactivity profile towards both electrophilic and nucleophilic aromatic substitution, influenced by the electronic effects of its substituents. The methoxy (B1213986) group at the C2 position and the methyl group at the C4 position are electron-donating, which can activate the ring towards electrophilic attack. Conversely, the nitrogen atoms in the pyrimidine ring are electron-withdrawing, rendering the ring generally electron-deficient and thus susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution:

While the pyrimidine ring is generally considered electron-deficient, the presence of the activating methoxy and methyl groups can facilitate electrophilic substitution reactions. For instance, 2-methoxy-4-methylpyridine, a related heterocyclic compound, undergoes electrophilic aromatic substitution. chemimpex.comsmolecule.com The electron-donating nature of the methoxy group can activate the pyrimidine ring towards such reactions. ambeed.com Reactions like nitration and halogenation can occur at the aromatic ring. ambeed.com For example, bromination of a similar compound, 2-methoxy-4-methyl-3-nitropyridine, occurs selectively at the 5-position due to the directing effects of the substituents.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for pyrimidine derivatives due to the ring's electron-deficient character. masterorganicchemistry.com In this type of reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring accelerates this reaction. masterorganicchemistry.com

In the context of this compound and its derivatives, nucleophilic substitution can occur where a suitable leaving group is present on the ring. For example, a chlorine atom on the pyrimidine ring can be substituted by various nucleophiles such as amines, thiols, or alkoxides. The methoxy group itself can also be displaced by strong nucleophiles under vigorous conditions. ambeed.com The rate and regioselectivity of these reactions are influenced by the nature of the nucleophile, the leaving group, and the reaction conditions.

The table below summarizes the general reactivity of the pyrimidine ring in this compound towards aromatic substitution reactions.

| Reaction Type | Reactivity | Influencing Factors |

| Electrophilic Aromatic Substitution | Possible due to activating groups | Nature of the electrophile, reaction conditions |

| Nucleophilic Aromatic Substitution | Favored due to electron-deficient ring | Presence of a good leaving group, strength of the nucleophile |

Reactions Involving the Methoxy Group

The methoxy group at the C2 position of this compound is a key functional group that can participate in several important chemical transformations. These reactions allow for the further functionalization of the pyrimidine core.

One of the primary reactions of the methoxy group is its nucleophilic displacement . Although the methoxy group is not an ideal leaving group, it can be substituted by stronger nucleophiles, particularly when the pyrimidine ring is activated towards nucleophilic attack. For example, treatment with strong nucleophiles can lead to the replacement of the methoxy group. ambeed.com This displacement can be a crucial step in the synthesis of various pyrimidine derivatives. For instance, in related pyrimidine systems, the methoxy group can be displaced by amines or other nucleophiles to introduce new functionalities. researchgate.net

The methoxy group can also be involved in ether cleavage reactions. Under appropriate acidic or basic conditions, the ether bond can be broken to yield the corresponding pyrimidin-2-one derivative. This transformation is valuable for accessing a different class of pyrimidine compounds.

Additionally, the methoxy group can influence the reactivity of the entire molecule. Its electron-donating nature affects the electron density of the pyrimidine ring, thereby influencing the regioselectivity of other reactions. ambeed.com

The table below provides a summary of key reactions involving the methoxy group of this compound.

| Reaction Type | Description | Potential Products |

| Nucleophilic Displacement | Substitution of the methoxy group by a strong nucleophile. | 2-substituted pyrimidines (e.g., amino, thio derivatives) |

| Ether Cleavage | Cleavage of the C-O bond of the methoxy group. | 4-methylpyrimidin-2(1H)-one |

Transformations of the Methyl Group at Position 4

The methyl group at the C4 position of this compound, while generally less reactive than the methoxy group or the pyrimidine ring itself, can undergo several important chemical transformations, allowing for further diversification of the molecular structure.

One significant reaction is oxidation . The methyl group can be oxidized to a variety of functional groups with higher oxidation states. Strong oxidizing agents can convert the methyl group into a carboxylic acid. This transformation introduces a valuable functional handle that can be used for further synthetic modifications, such as esterification or amidation.

Another key transformation is deprotonation followed by reaction with electrophiles . The methyl group's protons are weakly acidic and can be removed by a strong base to generate a carbanion. This carbanion can then react with various electrophiles, allowing for the elongation of the carbon chain or the introduction of new functional groups at this position.

The following table summarizes the primary transformations of the methyl group at position 4.

| Reaction Type | Description | Potential Products |

| Oxidation | Conversion of the methyl group to a functional group with a higher oxidation state. | 2-methoxy-4-pyrimidinecarboxylic acid |

| Deprotonation/Electrophilic Addition | Formation of a carbanion followed by reaction with an electrophile. | C4-alkylated or functionalized pyrimidines |

Functionalization at Other Ring Positions

Beyond the substituents at positions 2 and 4, the other carbon atoms of the pyrimidine ring in this compound, namely C5 and C6, can also be functionalized. This allows for the synthesis of a wide array of polysubstituted pyrimidine derivatives.

Functionalization at the C5 Position:

The C5 position is often susceptible to electrophilic attack due to the electronic influence of the existing substituents. For example, halogenation, such as bromination, can occur at this position. The introduction of a halogen at C5 provides a versatile handle for subsequent cross-coupling reactions, such as Suzuki or Stille couplings, enabling the formation of carbon-carbon bonds and the introduction of various aryl or alkyl groups.

Furthermore, the C5 position can be functionalized through lithiation followed by quenching with an electrophile. This approach allows for the direct introduction of a wide range of functional groups. For instance, a furan-2-ylmethanol group has been introduced at the 5-position of a similar pyrimidine intermediate.

Functionalization at the C6 Position:

The C6 position, being adjacent to a ring nitrogen, is activated towards nucleophilic attack, especially if a good leaving group is present. In related pyrimidine systems, amination at the C6 position has been observed. researchgate.net Transition metal-catalyzed C-H functionalization is another powerful tool for introducing substituents at the C6 position. nih.gov

The table below outlines some of the key functionalization reactions at the C5 and C6 positions of the pyrimidine ring.

| Position | Reaction Type | Example Reaction | Potential Functional Groups Introduced |

| C5 | Electrophilic Substitution | Bromination | Halogens |

| C5 | Lithiation/Electrophilic Quench | Reaction with an organolithium reagent followed by an electrophile | Various alkyl, aryl, or functional groups |

| C6 | Nucleophilic Substitution | Amination (with a suitable leaving group) | Amino groups |

| C6 | C-H Functionalization | Transition metal-catalyzed coupling | Aryl, alkyl, or other organic moieties |

Chemo- and Regioselectivity in Reactions of this compound

Chemoselectivity and regioselectivity are critical considerations in the chemical transformations of this compound, a molecule with multiple reactive sites. The interplay of the electron-donating methoxy and methyl groups with the electron-withdrawing pyrimidine ring nitrogens governs the outcome of various reactions. slideshare.net

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In this compound, the primary functional groups are the methoxy group, the methyl group, and the pyrimidine ring itself. The choice of reagents and reaction conditions can direct the transformation to a specific site.

For instance, under nucleophilic aromatic substitution conditions, a leaving group on the pyrimidine ring is typically more reactive than the methoxy or methyl groups. Conversely, strong oxidizing agents might selectively target the methyl group for oxidation to a carboxylic acid. The Hard and Soft Acids and Bases (HSAB) principle can also play a role in determining the site of attack by a nucleophile, with hard nucleophiles favoring reaction at harder electrophilic centers and soft nucleophiles at softer centers. researchgate.net

Regioselectivity:

Regioselectivity concerns the position at which a reaction occurs on the pyrimidine ring. The directing effects of the existing substituents are paramount in determining the regiochemical outcome.

Electrophilic Substitution: The electron-donating methoxy and methyl groups are ortho- and para-directing. In the case of this compound, this would activate the C5 position towards electrophilic attack.

Nucleophilic Substitution: The position of nucleophilic attack is highly dependent on the location of a suitable leaving group. In the absence of a leaving group, the electron-withdrawing nature of the ring nitrogens makes the C2, C4, and C6 positions the most likely sites for nucleophilic attack. The presence of the methoxy and methyl groups will sterically and electronically modulate the reactivity of these positions. For example, in the amination of 2-substituted pyrimidines, the reaction occurs at the C4(6) position. researchgate.net

The following table summarizes the key factors influencing chemo- and regioselectivity in reactions of this compound.

| Selectivity Type | Influencing Factors | General Outcome |

| Chemoselectivity | Nature of the reagent, reaction conditions, HSAB principle | Preferential reaction at the pyrimidine ring, methoxy group, or methyl group. |

| Regioselectivity | Electronic and steric effects of substituents, position of leaving groups | Predictable substitution patterns for electrophilic and nucleophilic reactions. |

Computational and Theoretical Analysis of this compound Remains Largely Unexplored in Publicly Accessible Research

Computational chemistry provides a powerful lens for understanding the intricacies of molecular behavior. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to predict and analyze the geometric and electronic properties of molecules. These theoretical investigations typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to the minimum energy state on the potential energy surface. This process yields crucial data on bond lengths, bond angles, and dihedral angles.

Conformational Analysis: Exploring the different spatial orientations of a molecule that arise from the rotation around single bonds. This analysis helps identify the most stable conformers and the energy barriers between them.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: Examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Maps: Visualizing the charge distribution on the molecular surface. ESP maps are invaluable for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: Investigating charge transfer and hyperconjugative interactions within a molecule. NBO analysis provides a detailed picture of the bonding and electronic delocalization, offering insights into molecular stability.

While these computational techniques are extensively used for a wide range of organic compounds, including many pyrimidine derivatives, dedicated research applying them to this compound could not be located through comprehensive searches. The single available reference mentions the this compound moiety as a substituent within a larger drug molecule, sulfamethomidine, in the context of its metabolism. ethernet.edu.et However, this source does not provide any of the specific computational chemistry data required for a detailed analysis of the isolated compound itself.

Consequently, the creation of data tables for bond lengths, angles, HOMO-LUMO energies, or NBO interaction energies for this compound is not possible without original, unpublished research. The scientific community has yet to publish a focused computational study on this specific molecule, leaving its theoretical properties formally uncharacterized in accessible literature.

Charge Distribution and Electrostatic Potential Maps

Spectroscopic Property Predictions and Validation

Theoretical predictions of spectroscopic properties are crucial for validating experimental findings and interpreting complex spectra. By employing quantum chemical calculations, researchers can assign vibrational modes, predict nuclear magnetic resonance signals, and understand electronic transitions, providing a comprehensive picture of a molecule's characteristics.

The vibrational spectra of pyrimidine derivatives are typically analyzed using Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy. nih.gov Computational models, particularly those using DFT with basis sets like 6-311++G(d,p), are employed to calculate the harmonic vibrational frequencies. researchgate.netnih.gov These calculated frequencies are often scaled to correct for anharmonicity and systematic errors, leading to excellent agreement with experimental data. nih.gov

For the analogous compound 2-amino-4-methoxy-6-methylpyrimidine (B1269087), FTIR spectra have been recorded in the 4000–450 cm⁻¹ region and FT-Raman spectra in the 4000–100 cm⁻¹ range. nih.gov The analysis involves the assignment of specific vibrational modes, such as the stretching and bending of C-H, C-C, and C-N bonds within the pyrimidine ring, as well as vibrations associated with the methoxy and methyl functional groups.

Table 1: Selected Vibrational Frequencies and Assignments for the Analogue 2-amino-4-methoxy-6-methylpyrimidine Data based on computational studies of a structurally similar compound to infer properties of this compound.

| Frequency (cm⁻¹) | Assignment |

| ~3000-3100 | Aromatic C-H stretching |

| ~2800-3000 | Methyl/Methoxy C-H stretching |

| ~1600-1650 | Pyrimidine ring C=C/C=N stretching |

| ~1400-1500 | CH₃ bending |

| ~1200-1300 | C-O (methoxy) stretching |

| ~800-900 | Ring in-plane bending |

This table is illustrative and based on data for analogous compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical chemical shifts for both ¹H and ¹³C nuclei can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netnih.govnih.gov This method calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts.

In studies of related pyrimidine compounds, the GIAO method, often coupled with DFT (B3LYP/6-311++G(d,p)), has been successfully used to predict chemical shifts that show a strong linear correlation with experimental values. researchgate.netresearchgate.net For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons, methoxy protons, and the two aromatic protons on the pyrimidine ring. Similarly, the ¹³C NMR spectrum would show signals for each unique carbon atom, with their shifts influenced by the electronic environment created by the nitrogen atoms and the methoxy and methyl substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Based on Analogous Structures Chemical shifts are relative to TMS and are based on GIAO calculations for analogous compounds and general NMR principles. researchgate.netnih.gov

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Methyl (C-CH₃) | ~2.4 | ~20-25 |

| Methoxy (O-CH₃) | ~3.9 | ~55 |

| Pyrimidine H5 | ~6.5 | - |

| Pyrimidine H6 | ~8.2 | - |

| Pyrimidine C2 | - | ~165 |

| Pyrimidine C4 | - | ~170 |

| Pyrimidine C5 | - | ~110 |

| Pyrimidine C6 | - | ~158 |

The electronic properties and absorption spectra of molecules are investigated using UV-Vis spectroscopy and Time-Dependent Density Functional Theory (TD-DFT). nih.gov TD-DFT calculations can predict the electronic absorption wavelengths (λmax), excitation energies, and oscillator strengths (f) of electronic transitions. ajol.info These transitions typically involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

For pyrimidine derivatives, the UV-Vis spectrum, generally recorded in the 200–400 nm range, reveals π → π* and n → π* transitions. researchgate.netbohrium.com Theoretical calculations using methods like TD-DFT help in assigning these absorption bands and understanding the charge transfer characteristics within the molecule. nih.gov The solvent environment can also be modeled using approaches like the Polarizable Continuum Model (PCM) to simulate spectra in solution. mdpi.com

Table 3: Predicted Electronic Absorption Properties for the Analogue 2-amino-4-methoxy-6-methylpyrimidine Data based on TD-DFT calculations for a structurally similar compound to infer properties of this compound. researchgate.netnih.gov

| λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Transition |

| ~300 | ~4.1 | > 0.1 | HOMO → LUMO (π → π) |

| ~250 | ~5.0 | > 0.1 | HOMO-1 → LUMO (π → π) |

Nuclear Magnetic Resonance (NMR) Chemical Shifts (1H, 13C)

Analysis of Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of significant interest for applications in nonlinear optics (NLO), including optical switching and communications. researchgate.netresearchgate.net Computational methods are invaluable for screening the NLO potential of new materials. The key parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), are calculated using DFT methods, often with the finite-field approach. researchgate.netnih.gov

Studies on pyrimidine derivatives have shown that the arrangement of electron-donating (like methoxy) and electron-accepting groups can lead to significant NLO responses. bohrium.com The first-order hyperpolarizability (β₀) is a critical measure of a molecule's NLO activity. nih.gov For the analogous compound 2-amino-4-methoxy-6-methylpyrimidine, DFT calculations have been used to compute these properties, indicating its potential as an NLO material. researchgate.net The results are often compared against standard NLO materials, such as urea, for benchmarking. bohrium.com

Table 4: Calculated Nonlinear Optical (NLO) Properties for the Analogue 2-amino-4-methoxy-6-methylpyrimidine Data based on DFT/6-311++G(d,p) calculations for a structurally similar compound to infer properties of this compound. researchgate.netnih.gov

| Property | Calculated Value |

| Dipole Moment (μ) | ~2.5 D |

| Mean Polarizability (α) | ~10-15 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β₀) | ~5-10 x 10⁻³⁰ esu |

Chemical Reactivity and Participation in Organic Reactions

Characteristic Reactions of the Pyrimidine (B1678525) Ring

The pyrimidine ring in 2-Methoxy-4-methylpyrimidine is electron-deficient, which makes it generally susceptible to nucleophilic attack. However, the reactivity is heavily influenced by its substituents. The electron-donating methoxy (B1213986) group at C2 and the methyl group at C4 partially mitigate this electron deficiency compared to an unsubstituted pyrimidine ring. The C5 position, situated between the two activating groups, can be a site for electrophilic substitution, a reaction that is otherwise difficult on a bare pyrimidine ring. For instance, derivatives like This compound-5-carbonitrile (B13099740) are used in subsequent reactions, indicating that functionalization at the C5 position is a viable synthetic strategy. vulcanchem.com

Geometry Optimization using Density Functional Theory (DFT) and Ab Initio Methods

Reactivity of Functional Groups

The functional groups of this compound are key to its synthetic utility.

The Methoxy Group: While the methoxy group activates the ring, it can also function as a leaving group in nucleophilic aromatic substitution reactions, particularly if a stronger nucleophile is used under forcing conditions. This allows for the introduction of other functional groups at the C2 position.

The Methyl Group: The protons of the methyl group at C4 are weakly acidic and can be deprotonated by a strong base. This allows for functionalization at the methyl position. For example, the methyl group can be halogenated to form a halomethyl derivative, which can then participate in a variety of subsequent substitution or coupling reactions. This reactivity is demonstrated in the synthesis of C-(2-methoxy-pyrimidin-4-yl)-methyl amine, where the methyl group is the site of further transformation. google.com

Advanced Analytical Characterization in Research of 2 Methoxy 4 Methylpyrimidine

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of 2-Methoxy-4-methylpyrimidine, offering non-destructive and highly detailed molecular-level information.

High-Resolution NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the pyrimidine (B1678525) ring and its substituents. Typically, aromatic protons on the pyrimidine ring would appear in the downfield region (δ 6.0-9.0 ppm). The protons of the methyl group (C-CH₃) would resonate upfield (δ 2.0-3.0 ppm), while the methoxy (B1213986) group protons (O-CH₃) would appear at approximately δ 3.5-4.5 ppm. msu.edu The integration of these signals confirms the number of protons in each group, and coupling patterns (e.g., splitting) would reveal the connectivity between adjacent, non-equivalent protons.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyrimidine ring are typically observed in the δ 100-170 ppm range. mdpi.comrsc.org The chemical shift of each ring carbon is uniquely affected by the attached substituents (methoxy and methyl groups). The methyl carbon signal appears in the upfield region (δ 15-30 ppm), and the methoxy carbon resonates around δ 50-60 ppm. msu.edu Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unequivocally assign all proton and carbon signals and confirm the substitution pattern on the pyrimidine ring. nih.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Data is based on typical chemical shift ranges for similar functional groups and substituted pyrimidines.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyrimidine Ring-H | 6.0 - 9.0 | N/A |

| Pyrimidine Ring-C | N/A | 100 - 170 |

| Methyl (-CH₃) | 2.0 - 3.0 | 15 - 30 |

| Methoxy (-OCH₃) | 3.5 - 4.5 | 50 - 60 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the elemental composition of this compound. scienceready.com.au When subjected to ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (124.14 g/mol for C₆H₈N₂O).

The high-energy ionization process also induces fragmentation of the molecular ion into smaller, characteristic charged fragments. rsc.org The analysis of this fragmentation pattern provides corroborating evidence for the compound's structure. For this compound, expected fragmentation pathways could include:

Loss of a methyl radical (•CH₃): Resulting in a fragment at m/z 109.

Loss of a methoxy radical (•OCH₃): Leading to a fragment at m/z 93.

Cleavage of the pyrimidine ring: Producing various smaller fragments characteristic of nitrogen-containing heterocycles. libretexts.orgtutorchase.com

The relative abundance of each fragment ion creates a unique mass spectrum that serves as a molecular fingerprint. The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion formed. tutorchase.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Proposed Loss | Predicted m/z |

| [C₆H₈N₂O]⁺• | Molecular Ion (M⁺•) | 124 |

| [C₅H₅N₂O]⁺ | Loss of •CH₃ | 109 |

| [C₅H₅N₂]⁺ | Loss of •OCH₃ | 93 |

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. sci-hub.st The resulting spectra provide a characteristic "fingerprint" that is unique to the compound's structure and bonding, making these methods excellent for identification.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, absorption bands correspond to specific functional group vibrations. Key expected absorptions include:

C-H stretching: Aromatic C-H stretches from the pyrimidine ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups are found in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching: Vibrations from the pyrimidine ring bonds are expected in the 1400-1650 cm⁻¹ region. mdpi.comrsc.org

C-O stretching: The ether linkage of the methoxy group gives rise to a strong, characteristic band, typically in the 1000-1300 cm⁻¹ range. mdpi.com

Ring vibrations and C-H bending: The region below 1000 cm⁻¹ contains complex vibrations characteristic of the substituted pyrimidine ring structure. researchgate.net

Raman Spectroscopy: Raman spectroscopy often provides complementary information. While C-O stretching is strong in the IR, symmetric ring breathing modes and C-C vibrations of the aromatic ring, which may be weak in the IR spectrum, can produce strong signals in the Raman spectrum. sci-hub.stresearchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict and help assign the vibrational frequencies observed in both IR and Raman spectra. scholarsresearchlibrary.comresearchgate.net

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic methods are indispensable for separating this compound from starting materials, by-products, or degradation products, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and performing quantitative analysis of non-volatile compounds like this compound. A typical setup would involve a reversed-phase method.

In this approach, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. nih.govptfarm.pl The components of the sample are separated based on their relative polarity; less polar compounds are retained longer on the column. The elution of this compound is monitored using a UV detector, as the pyrimidine ring is chromophoric and absorbs UV light at a specific wavelength (e.g., ~270 nm). nih.gov

For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure standard. The peak area of the analyte in an unknown sample is then compared to this curve to determine its concentration. Method validation ensures the HPLC method is accurate, precise, linear, and selective for the analyte. ptfarm.pl

Table 3: Example HPLC Parameters for Analysis of Pyrimidine Derivatives This table represents typical conditions and may require optimization for this compound.

| Parameter | Typical Condition | Reference |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile and Water/Buffer mixture | nih.govptfarm.pl |

| Flow Rate | 0.5 - 1.5 mL/min | nih.gov |

| Detection | UV at ~270 nm | nih.gov |

| Internal Standard | Phenacetin (example) | ptfarm.pl |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds. It is particularly useful for identifying volatile impurities or degradation products in a sample of this compound. researchgate.net

In GC-MS, the sample is vaporized and separated in a gas chromatograph, typically using a capillary column with a nonpolar stationary phase. researchgate.net Compounds are separated based on their boiling points and interaction with the stationary phase, with more volatile compounds eluting first. The separated components then enter the mass spectrometer, which serves as the detector, providing both molecular weight and fragmentation data for identification. ajrconline.orgajrconline.org The retention time from the GC and the mass spectrum from the MS together provide a very high degree of certainty in compound identification. nih.gov

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique widely used for monitoring the progress of chemical reactions. libretexts.orgtifr.res.in It allows for the qualitative assessment of a reaction mixture, helping researchers determine if reactants are being consumed and if the desired product is being formed. tifr.res.in In the synthesis of this compound, TLC serves as an invaluable tool for real-time analysis.

The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. tifr.res.in Components of the reaction mixture are separated based on their differential partitioning between the two phases. libretexts.org More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance, while less polar compounds are carried further up the plate by the mobile phase. tifr.res.in

To monitor a reaction:

Spotting : A small aliquot of the reaction mixture is spotted onto a baseline drawn on the TLC plate. libretexts.org It is common practice to also spot the starting materials and, if available, a standard of the expected product (this compound) for comparison. libretexts.org

Development : The plate is placed in a sealed chamber containing the chosen mobile phase, ensuring the baseline is above the solvent level. tifr.res.in

Visualization : After the solvent front nears the top of the plate, it is removed and dried. tifr.res.in Spots are visualized, often using a UV lamp, as aromatic compounds like pyrimidines can absorb UV light and appear as dark spots. tifr.res.in Alternatively, chemical stains can be used. illinois.edu

The progress of the reaction is determined by comparing the spots over time. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate a successful reaction. The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize each component.

Table 1: Illustrative TLC Monitoring of a Hypothetical Synthesis This table demonstrates how Rf values might be used to track reaction progress. The values are for illustrative purposes.

| Time Point | Starting Material A (Rf) | Starting Material B (Rf) | Product (this compound) (Rf) |

| t = 0 min | 0.65 | 0.21 | 0.00 |

| t = 30 min | 0.65 (faint) | 0.21 (faint) | 0.45 |

| t = 60 min | 0.00 | 0.00 | 0.45 |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions. researchgate.net While specific crystal structure data for this compound is not detailed in the provided search results, the methodology applied to related heterocyclic compounds illustrates the process.

The process begins with growing a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. mdpi.com The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. By analyzing the position and intensity of these spots, researchers can calculate the electron density map of the molecule and, from that, build a model of the molecular and crystal structure. mdpi.com

For related pyridine (B92270) and pyrimidine derivatives, this analysis has revealed key structural information such as the planarity of the rings, the orientation of substituents, and the nature of intermolecular forces like hydrogen bonds and π-π stacking interactions that stabilize the crystal lattice. researchgate.netresearchgate.net For example, the analysis of a dichlorinated thiophenyl-methoxyphenyl-pyridine derivative provided detailed unit cell parameters. researchgate.net Such data is critical for understanding the solid-state properties of the material.

Table 2: Example Crystallographic Data for a Substituted Pyridine Derivative This data is for 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile and serves as an example of the parameters obtained from an X-ray diffraction study. researchgate.net

| Parameter | Value |

| Molecular Formula | C18H12Cl2N2O2S |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 31.901(7) |

| b (Å) | 15.412(4) |

| c (Å) | 7.3655(14) |

| Volume (ų) | 3621.3(13) |

| Z (Molecules/Unit Cell) | 8 |

Potentiometric Titration Methods in Pyrimidine Research

Potentiometric titration is a widely used analytical method for determining the concentration of a substance and its acid dissociation constant (pKa). biomedres.us The pKa is a critical physicochemical parameter that influences a molecule's solubility, lipophilicity, and interaction with biological systems. biomedres.us In pyrimidine research, potentiometric methods are frequently employed to characterize the acidic or basic nature of new derivatives. ijpcbs.comscitechjournals.com

The technique involves titrating a solution of the pyrimidine derivative with a standardized solution of a strong acid or base. issuu.com The potential difference (or pH) of the solution is measured as a function of the volume of titrant added, typically using a pH meter with a combined glass electrode. biomedres.usijpcbs.com A plot of pH versus titrant volume yields a titration curve. The pKa value can be determined from the pH at the half-equivalence point, where half of the compound has been neutralized. ijpcbs.com

For pyrimidine derivatives, which can be weakly basic, titrations are often carried out in non-aqueous solvents to enhance their basicity. ijpcbs.com Studies on various pyrimidines have used solvents such as isopropyl alcohol, N,N-dimethyl formamide (B127407) (DMF), and acetonitrile, with tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) as the titrant. ijpcbs.com The choice of solvent can significantly affect the measured pKa value. scitechjournals.com The experimental setup involves preparing a solution of the compound, often in a mixed solvent system like DMF-water, with a supporting electrolyte to maintain constant ionic strength. biomedres.usscitechjournals.com

Table 3: Illustrative pKa Values for Pyrimidine Derivatives in Different Solvents This table is a hypothetical representation based on research findings that pKa values are solvent-dependent. ijpcbs.com

| Compound | pKa in Isopropyl Alcohol | pKa in N,N-Dimethyl Formamide |

| Pyrimidine Derivative 1 | 10.5 | 11.2 |

| Pyrimidine Derivative 2 | 9.8 | 10.6 |

| This compound | (Hypothetical) 10.2 | (Hypothetical) 10.9 |

Role of 2 Methoxy 4 Methylpyrimidine As a Core Scaffold in Medicinal Chemistry Research

Design and Synthesis of Novel Pyrimidine-Based Bioactive Compounds

The pyrimidine (B1678525) ring system is a fundamental component of numerous biologically active molecules, including several established drugs. ekb.egrsc.orgnih.gov Researchers leverage the 2-methoxy-4-methylpyrimidine scaffold to create new chemical entities with the potential to address a range of diseases. The synthesis of these novel compounds often involves modifying the pyrimidine core at various positions to explore new chemical space and biological activities. acs.orgmdpi.com

Synthetic strategies frequently begin with the this compound core, which can be functionalized through various chemical reactions. rsc.orgmdpi.com For instance, condensation reactions, nucleophilic substitutions, and coupling reactions are commonly employed to introduce different substituents onto the pyrimidine ring. rsc.orgmdpi.com These modifications are guided by the principles of medicinal chemistry, aiming to enhance the compound's interaction with biological targets.

A common approach involves the condensation of this compound with other molecules to create larger, more complex structures. For example, it can be used to form chalcones, which are precursors to a variety of heterocyclic compounds with demonstrated biological activities. researchgate.net Additionally, the synthesis of pyrimidine derivatives can be achieved through multicomponent reactions, which offer an efficient way to generate a library of diverse compounds for biological screening. rsc.org

The design of these novel compounds is often aided by computational methods, such as molecular docking, which can predict how a molecule will interact with a specific biological target. ekb.eg This allows chemists to prioritize the synthesis of compounds that are most likely to exhibit the desired biological effect.

| Starting Material | Reagent(s) | Product | Application Area |

| This compound | Aromatic aldehydes, thiourea (B124793) | Pyrimidine-based chalcones | Antimicrobial agents researchgate.net |

| 2,4,5-trichloropyrimidine | 2-amino-N-methylbenzamide, methyl 2-(4-aminophenyl)acetate | 2,4-diamino-5-chloropyrimidine derivatives | FAK inhibitors mdpi.com |

| 4,6-dihydroxy-2-methylpyrimidine | Phosphorus oxychloride, chrysin, piperazinyl derivatives | Chrysin-piperazinyl pyrimidine derivatives | Anticancer agents mdpi.com |

Structure-Activity Relationship (SAR) Studies for Therapeutic Development

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. ajrconline.orgnih.gov The this compound scaffold provides a rigid framework that allows for systematic modifications, making it an excellent tool for SAR investigations. acs.org By synthesizing and testing a series of related compounds, researchers can identify the key structural features required for optimal activity and selectivity. acs.orgnih.gov

In a typical SAR study involving this scaffold, researchers will systematically vary the substituents at different positions on the pyrimidine ring and evaluate the impact of these changes on the compound's biological activity. For example, studies have shown that the introduction of different groups at the 4- and 6-positions of the pyrimidine ring can significantly affect the compound's potency as an enzyme inhibitor. acs.org

These studies often reveal that even minor changes to the chemical structure can have a profound effect on biological activity. For instance, the replacement of a methyl group with a methoxy (B1213986) group, or the introduction of a halogen atom, can lead to a significant increase or decrease in potency. acs.org The data generated from SAR studies is invaluable for guiding the optimization of lead compounds into clinical candidates with improved efficacy and reduced side effects. ajrconline.org

| Scaffold Modification | Biological Target | Observed Effect on Activity |

| Substitution at the para position of a phenyl ring attached to the pyrimidine core | N-Acylphosphatidylethanolamine Phospholipase D | Electron-donating and withdrawing substituents reduced activity acs.org |

| Methylation of the amide group in a pyrimidine-4-carboxamide (B1289416) series | N-Acylphosphatidylethanolamine Phospholipase D | Complete loss of potency acs.org |

| Replacement of a methyl group at C6 of the pyrimidine moiety with an amine | KCa2.2a channel | Reduced potency nih.gov |

Applications as a Synthetic Intermediate for Pharmaceutical Agents

The versatility of this compound as a synthetic intermediate has led to its use in the development of a wide range of pharmaceutical agents. chemimpex.cominnospk.com Its ability to serve as a building block for more complex molecules makes it a valuable resource in the quest for new and improved treatments for a variety of diseases. chemimpex.comnetascientific.com

The pyrimidine nucleus is a common feature in many compounds with anti-infective and antimicrobial properties. nih.govresearchgate.netmdpi.com The this compound scaffold has been used as a starting point for the synthesis of novel agents with activity against a range of pathogens, including bacteria and fungi. researchgate.netnih.govjptcp.com

For example, derivatives of this compound have been incorporated into Schiff bases and their metal complexes, which have shown enhanced antimicrobial activity compared to the parent compounds. nih.gov These complexes have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov The synthesis of such compounds often involves the condensation of a this compound derivative with an appropriate amine or aldehyde. researchgate.netnih.gov

| Compound Type | Target Organisms | Key Synthetic Step |

| Schiff base metal complexes | Staphylococcus aureus, Salmonella typhi, Escherichia coli, Klebsiella pneumoniae, Candida albicans, Aspergillus niger | Condensation of a this compound derivative with an amine or aldehyde, followed by complexation with a metal ion nih.gov |

| Pyrimidine-based chalcones | Gram-positive and Gram-negative bacteria, fungi | Aldol condensation of a 4-methoxy acetophenone (B1666503) with an m-phenoxy benzaldehyde, followed by treatment with thiourea researchgate.net |

| Phenylthiazole and phenylthiophene pyrimidine diamines | Bacteria | Synthesis of a pyrimidine diamine core followed by substitution with phenylthiazole or phenylthiophene moieties gsconlinepress.com |

The pyrimidine scaffold is also a key component of many anticancer agents. researchgate.netgsconlinepress.com The this compound core has been utilized in the synthesis of novel compounds with potential antiproliferative activity. nih.gov

Derivatives of this compound have been investigated for their ability to inhibit the growth of various cancer cell lines. nih.govnih.gov For instance, metal complexes of Schiff bases derived from this compound have been shown to be more potent than the Schiff base alone against human colorectal carcinoma cells. nih.gov Furthermore, some pyrimidine derivatives have demonstrated the ability to induce apoptosis in cancer cells. gsconlinepress.com

| Compound Class | Cancer Cell Line | Mechanism of Action |

| Metal complexes of Schiff bases | Human colorectal carcinoma (HCT116) | Enhanced potency due to coordination with a copper complex nih.gov |

| Pyrido[2,1-b] quinazoline (B50416) fused compounds | NCI-H460, A549, HCT-116 | In vitro inhibition of cancer cell growth gsconlinepress.com |

| 1H-pyrazolo[3,4-d]pyrimidine derivatives | MCF-7, HepG2, A549, H1975, HCC827 | Antiproliferative activity against EGFRWT and EGFRT790M cancer cell lines gsconlinepress.com |

| 2-Methoxy-4-vinylphenol (a related compound) | Panc-1 and SNU-213 human pancreatic cancer cells | Reduced cell viability and suppressed migratory activity nih.gov |

Derivatives of pyrimidine have also shown promise as antiviral and anti-inflammatory agents. researchgate.netmdpi.comgsconlinepress.comresearchgate.net The this compound scaffold has been employed in the synthesis of compounds with potential activity in these therapeutic areas. nih.gov

In the realm of antiviral research, pyrimidine derivatives have been investigated for their ability to inhibit the replication of various viruses. mdpi.comresearchgate.net For example, certain 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives have shown good antiviral activity against the tobacco mosaic virus. researchgate.net

With regard to anti-inflammatory chemistry, pyrimidine derivatives have been shown to inhibit the production of inflammatory mediators. nih.gov For instance, 2-methoxy-4-vinylphenol, a related phenolic compound, has been shown to reduce the production of nitric oxide and inducible nitric oxide synthase, key players in the inflammatory response. nih.govnih.gov

The this compound scaffold is a valuable tool for the synthesis of enzyme inhibitors and receptor antagonists. google.com By designing molecules that can selectively bind to the active site of an enzyme or the binding site of a receptor, researchers can modulate their activity and achieve a therapeutic effect. acs.orgnih.gov

For example, derivatives of 2-amino-4-methylpyrimidine (B85506) have been identified as inhibitors of nitric oxide synthase (NOS), an enzyme involved in a variety of physiological and pathological processes. nih.gov Additionally, pyrimidine derivatives have been investigated as inhibitors of leukotriene synthesis, which are involved in inflammatory and allergic responses. google.com The synthesis of these inhibitors often involves the strategic placement of substituents on the pyrimidine ring to maximize binding affinity and selectivity for the target protein. acs.orgacs.org

Development in Antiviral and Anti-inflammatory Chemistry

Bioisosteric Replacement Strategies in Drug Development

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize drug candidates. nih.govdrughunter.com This approach involves substituting one atom or group of atoms in a lead compound with another that possesses similar physical or chemical properties, with the goal of enhancing potency, improving selectivity, modulating pharmacokinetic properties, or reducing toxicity. nih.govnih.gov The application of bioisosterism can range from simple single-atom substitutions to more complex scaffold hopping, where the core molecular structure is replaced entirely. nih.gov

The pyrimidine ring itself is frequently employed as a bioisostere for phenyl and other aromatic systems. mdpi.comgsconlinepress.com Its unique electronic properties, including its electron-deficient nature and ability to act as a hydrogen bond acceptor, allow it to mimic the interactions of a phenyl ring while often improving properties like solubility and metabolic stability. mdpi.comgsconlinepress.com The this compound scaffold incorporates these favorable pyrimidine characteristics with additional substitution points for fine-tuning molecular properties. The methoxy group can influence solubility and electronic distribution, while the methyl group can affect steric interactions and reactivity. cymitquimica.com

A key example of a bioisosteric replacement strategy involving a closely related scaffold is seen in the development of novel inhibitors for Mycobacterium tuberculosis (Mtb) DprE1, an essential enzyme for mycobacterial cell wall synthesis. Researchers initiated a scaffold morphing strategy starting from a 1,4-azaindole lead compound. nih.gov Through this process, a benzimidazole (B57391) core was identified as a successful bioisosteric replacement for the original 1,4-azaindole scaffold. nih.gov

In this research, the new design intentionally retained a substituted pyrimidine moiety, specifically a 6-methoxy-5-methylpyrimidine-4-yl group, which is a positional isomer of the this compound scaffold. nih.gov This pyrimidine group was considered crucial for maintaining the necessary hydrophobic footprint and hydrogen bond acceptor interactions with the DprE1 enzyme. The resulting benzimidazole compound, featuring this pyrimidine group, not only retained but in some cases showed improved antimycobacterial activity and potent DprE1 enzyme inhibition, validating the scaffold-hopping strategy. nih.gov The new benzimidazole-pyrimidine series also exhibited significantly improved aqueous solubility compared to the original azaindole scaffold. nih.gov

The table below details the bioisosteric replacement and compares the activity of the original lead with the resulting benzimidazole derivative.

| Compound | Scaffold | Mtb DprE1 IC50 (nM) | Mtb MIC (μg/mL) |

|---|---|---|---|

| 1,4-Azaindole (Parent) | 1,4-Azaindole | 1.4 | 0.012 |

| Benzimidazole (Bioisostere) | Benzimidazole | 0.5 | 0.006 |

Data sourced from research on DprE1 inhibitors, demonstrating a scaffold morphing strategy where the core was replaced while retaining a key methoxy-methylpyrimidine group. nih.gov

This example underscores the power of bioisosteric replacement in drug discovery. By replacing the core scaffold while preserving a key pharmacophoric element—the methoxy-methylpyrimidine group—the researchers successfully developed a new class of compounds with potent activity and superior physicochemical properties. nih.gov Such strategies highlight the modular nature of drug design, where scaffolds like this compound and its isomers can serve as vital components for interacting with biological targets.

Applications in Agrochemical and Advanced Materials Research

Intermediate in the Synthesis of Agrochemicals and Crop Protection Agents

2-Methoxy-4-methylpyrimidine serves as a key intermediate in the synthesis of various agrochemicals, contributing to the development of modern crop protection solutions. thegoodscentscompany.comchemscene.com The pyrimidine (B1678525) moiety is a fundamental component in many biologically active molecules, and this compound provides a versatile scaffold for creating new pesticides and herbicides. thegoodscentscompany.comsmolecule.com

The compound's structure is particularly relevant in the production of sulfonylurea herbicides. mjcce.org.mk These herbicides function by inhibiting acetolactate synthase (AHAS), an essential enzyme in the branched-chain amino acid biosynthesis pathway of plants, which leads to the cessation of plant growth. amoghchemicals.ingoogle.com For example, 2-amino-4-methoxy-6-methylpyrimidine (B1269087) is a documented starting material in the synthesis of N-[(4-methoxy-6-methylpyrimidin-2-yl)aminocarbonyl]-1-methylpyrazole-5-sulfonamide, a sulfonylurea derivative. echemi.com

Furthermore, derivatives of this compound are integral to other classes of herbicides. The herbicide pyroxsulam, for instance, features a triazolopyrimidine and a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure, highlighting the importance of the methoxy-substituted heterocyclic core in achieving high herbicidal activity. amoghchemicals.inchemimpex.comscconline.orgrsc.org Research has shown that while phenyl analogues were effective, the pyridine (B92270) and pyrimidine analogues offered better selectivity for cereal crops like wheat. amoghchemicals.inresearchgate.net The pyrimidine ring is a well-established isosteric replacement for other heterocycles in the design of effective crop protection agents. mjcce.org.mk

Table 1: Examples of Agrochemicals Utilizing Pyrimidine Intermediates

Agrochemical Class Target/Mode of Action Role of Pyrimidine Intermediate Reference Sulfonylurea Herbicides Acetolactate Synthase (AHAS) Inhibition Core structural component for building the final active molecule. [16, 22] Triazolopyrimidine Herbicides (e.g., Pyroxsulam) Acetolactate Synthase (ALS) Inhibition The methoxy-substituted pyridine/pyrimidine moiety is crucial for herbicidal efficacy and crop selectivity. [8, 14, 18] Fungicides Copper Chelation and Transport The 4-methylpyrimidine (B18481) core is used in synthesizing pyridylpyrimidines that complex with copper to act against phytopathogens.

Contributions to Dye and Specialty Chemical Production

While direct application in dye synthesis is not extensively documented for this compound itself, related methoxy-substituted aromatic amines and pyridines serve as intermediates in the production of azo dyes and other colorants. smolecule.comrsc.org The primary contribution of this compound in this sector is as a versatile building block for a range of fine and specialty chemicals. scconline.org

Its availability in various industrial and pharmaceutical grades underscores its role as a starting material for more complex molecules. chemimpex.com Companies specializing in heterocyclic chemistries often utilize such compounds for applications in material sciences and the development of high-impact aroma chemicals. thegoodscentscompany.com The reactivity of the pyrimidine ring, combined with the electronic influence of the methoxy (B1213986) and methyl groups, makes it a valuable precursor for creating novel compounds with specific desired properties for use in advanced materials. scconline.org

Use in Coordination Chemistry and Ligand Design

The field of coordination chemistry benefits from the use of pyrimidine derivatives as ligands for forming metal complexes with unique properties. This compound and its close analogues are recognized for their ability to act as ligands, opening pathways for applications in catalysis and material science. scconline.org The nitrogen atoms in the pyrimidine ring can donate lone pairs of electrons to a metal center, forming stable coordination compounds.

Research has demonstrated that related compounds, such as 4-methylpyrimidine and 4-methoxypyrimidine, can be used to synthesize Hofmann-type coordination polymers. ajrconline.org For example, complexes like {Fe(4-methylpyrimidine)₂[Ag(CN)₂]₂} have been synthesized and studied. researchgate.net In these structures, the pyrimidine ligand coordinates to the iron(II) center. ajrconline.org The nature of the substituent on the pyrimidine ring (such as a methyl or methoxy group) has been shown to influence the coordination field strength and the resulting magnetic properties of the complex, including spin-crossover (SCO) behavior. researchgate.net

Furthermore, Schiff bases derived from related aminopyrimidines, like 2-amino-4-methoxy-6-methylpyrimidine, can form stable, octahedral complexes with transition metals such as copper(II). nbinno.com In these cases, the ligand coordinates to the metal ion through the nitrogen atom of the imine group. nbinno.com This body of research illustrates the fundamental utility of the substituted pyrimidine scaffold in ligand design for creating functional metal complexes with potential applications in catalysis and smart materials. scconline.org

Table 2: Research on Coordination Complexes with Related Pyrimidine Ligands

Ligand Metal Center(s) Complex Type / Research Focus Reference 4-Methoxypyrimidine Fe(II), Ag(I), Au(I) Soma-Iwamoto-type spin-crossover (SCO) complexes. researchgate.net 4-Methylpyrimidine Fe(II), Au(I) Hofmann-type two-step spin-crossover (SCO) complex. ajrconline.org Schiff base of 2-amino-4-methoxy-6-methylpyrimidine Cu(II) Synthesis and characterization of octahedral metal complexes with biological activity. chemscene.com 2-Amino-4-methylpyridine Cu(II) Synthesis and evaluation of mixed ligand complexes.

Table of Mentioned Compounds

Future Perspectives and Research Challenges for 2 Methoxy 4 Methylpyrimidine

Development of More Efficient and Sustainable Synthesis Routes

The development of environmentally friendly and efficient methods for synthesizing chemical compounds is a cornerstone of modern chemistry. chemistryjournals.net For 2-Methoxy-4-methylpyrimidine, future research will likely focus on creating more sustainable synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources. chemistryjournals.net

Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and generate significant waste. chemistryjournals.net Green chemistry principles offer a framework for developing improved routes. chemistryjournals.net Key strategies include:

Catalysis: Employing catalytic reagents instead of stoichiometric ones can enhance reaction efficiency and reduce waste. chemistryjournals.net Catalytic processes often demand less energy and produce fewer by-products, contributing to sustainability. chemistryjournals.net

Alternative Solvents: Replacing conventional volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a critical area of research. chemistryjournals.net Water, in particular, is an attractive solvent due to its non-toxicity and abundance. chemistryjournals.net

Atom Economy: Designing syntheses with high atom economy ensures that a maximal number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. chemistryjournals.net

Renewable Feedstocks: A significant long-term goal is the use of renewable starting materials, such as those derived from biomass, to replace fossil-fuel-based feedstocks. rsc.org This shift is crucial for the long-term sustainability of chemical manufacturing. rsc.org

Biocatalysis: The use of enzymes as catalysts offers several advantages, including high stereoselectivity, the minimization of protecting groups, and mild reaction conditions (ambient temperature and physiological pH), which reduces energy demand. acs.org

Recent advancements have demonstrated the potential of these green strategies. For instance, biocatalytic methods are being explored to shorten and improve the efficiency of synthetic routes for various small molecules. acs.org Additionally, the development of catalytic pathways from biomass is a growing area of interest, aiming to create more sustainable and efficient routes to valuable chemical intermediates. rsc.org

Exploration of Novel Biological Activities for Derivatives

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including components of DNA and RNA. heteroletters.org Derivatives of this compound hold significant potential for the discovery of novel therapeutic agents across a wide range of applications. heteroletters.orgnih.gov

The exploration of new biological activities for derivatives of this compound is a promising avenue for future research. The inherent versatility of the pyrimidine ring allows for extensive chemical modifications, leading to a diverse library of compounds for biological screening. heteroletters.org

Key areas for the exploration of novel biological activities include:

Antimicrobial and Antifungal Agents: Pyrimidine derivatives have a well-established history of antimicrobial and antifungal activity. heteroletters.orgmdpi.comresearchgate.net The synthesis and screening of new this compound derivatives could lead to the identification of potent agents against drug-resistant bacteria and pathogenic fungi. mdpi.comresearchgate.net

Anticancer Therapeutics: Many pyrimidine derivatives have been investigated for their antitumor properties. heteroletters.orgnih.gov Future research could focus on designing derivatives that target specific pathways involved in cancer cell proliferation and survival.

Antiviral Compounds: The pyrimidine core is present in several antiviral drugs. heteroletters.org The development of novel this compound derivatives could yield new treatments for viral infections.

Agrochemicals: Pyrimidine derivatives are also important in agriculture as fungicides and pesticides. mdpi.comresearchoutreach.orgacs.org Research into new derivatives could lead to more effective and environmentally benign crop protection agents. mdpi.comacs.org

The following table summarizes some of the known biological activities of pyrimidine derivatives, highlighting the potential for discovering new activities in derivatives of this compound.

| Biological Activity | Examples of Pyrimidine Derivatives |

| Antimicrobial | 4-hydrazinopyrimidine derivatives heteroletters.orgresearchgate.net |

| Antifungal | Azoxystrobin, Cyprodinil mdpi.com |

| Anticancer | Diarylpyrimidine and dihydrobenzyloxopyrimidine hybrids heteroletters.org |

| Antiviral | Various pyrimidine-based drugs nih.gov |

| Agrochemical | Flumorph, Dimethomorph mdpi.com |

Advanced Computational Modeling for Mechanism Elucidation and Property Prediction

Advanced computational modeling has become an indispensable tool in modern chemical research, offering insights into reaction mechanisms and predicting the properties of molecules. arxiv.orgresearchgate.net For this compound and its derivatives, computational methods can accelerate the discovery and development process.

Computational approaches can be broadly categorized and applied as follows:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to study the electronic structure of this compound, predict its reactivity, and elucidate reaction mechanisms at an atomic level. researchgate.net For instance, DFT calculations can help in understanding tautomeric equilibria and reaction pathways.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its derivatives in different environments, such as in solution or interacting with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can be used to predict the activity of newly designed derivatives of this compound, thereby prioritizing synthetic efforts.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.net It is a valuable tool for understanding the mechanism of action of biologically active derivatives and for designing new molecules with improved binding affinity.